Methyl 2-chloro-6-methoxyisonicotinate

Descripción general

Descripción

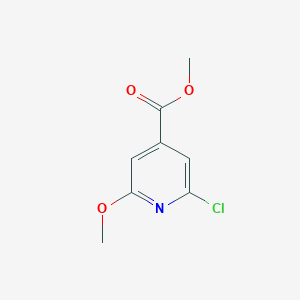

Methyl 2-chloro-6-methoxyisonicotinate (CAS: 42521-10-8) is a pyridine derivative with a methyl ester group at the 4-position, a chlorine atom at the 2-position, and a methoxy group at the 6-position (Figure 1). Its molecular formula is C₈H₈ClNO₃, and it serves as a key intermediate in pharmaceutical and agrochemical synthesis. The compound exhibits moderate polarity due to its ester and methoxy substituents, influencing its solubility in organic solvents like ethanol and ethyl acetate .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-6-methoxyisonicotinate can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloro-6-methoxyisonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-chloro-6-methoxyisonicotinate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agent used.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a base like triethylamine.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of 2-amino-6-methoxyisonicotinate or 2-thio-6-methoxyisonicotinate.

Oxidation: Formation of 2-chloro-6-methoxyisonicotinic acid.

Reduction: Formation of 2-chloro-6-methoxyisonicotinyl alcohol.

Aplicaciones Científicas De Investigación

Chemistry

Methyl 2-chloro-6-methoxyisonicotinate serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions:

- Substitution Reactions : The chloro group can be replaced by nucleophiles such as amines or thiols.

- Oxidation and Reduction Reactions : The methoxy group can undergo oxidation to form aldehydes or acids, while reduction can yield different derivatives.

Table 1: Chemical Reactions of this compound

| Reaction Type | Example Reaction | Major Products |

|---|---|---|

| Substitution | Nucleophilic substitution with amines | 2-amino-6-methoxyisonicotinate |

| Oxidation | Oxidation with potassium permanganate | 2-chloro-6-methoxyisonicotinic acid |

| Reduction | Reduction with lithium aluminum hydride | 2-chloro-6-methoxyisonicotinyl alcohol |

Biology

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi.

- Anticancer Activity : Preliminary investigations suggest that it may have cytotoxic effects on various cancer cell lines.

Case Study: Anticancer Activity Evaluation

A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The results indicated an IC50 value that suggests significant anticancer potential, warranting further exploration in drug development .

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug development intermediate. Its structural features may facilitate the design of novel therapeutic agents targeting specific diseases.

Industrial Applications

This compound is also utilized in the production of agrochemicals and specialty chemicals. Its role as a building block in synthesizing pesticides and herbicides highlights its importance in agricultural science.

Mecanismo De Acción

The mechanism of action of methyl 2-chloro-6-methoxyisonicotinate involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Ethyl 2-Chloro-6-Methoxyisonicotinate (CAS: 106719-08-8)

Structural Difference : The ethyl ester variant replaces the methyl group with an ethyl chain.

Properties :

- Molecular Formula: C₉H₁₀ClNO₃ (higher molecular weight: 215.63 g/mol vs. 201.61 g/mol for the methyl ester).

- Solubility : Lower polarity due to the longer alkyl chain, reducing solubility in polar solvents.

- Applications : Less frequently used (annual sales: 152 bottles vs. 612 bottles for the methyl ester), likely due to cost or reactivity preferences in synthesis .

2-Chloro-6-Methoxypyridine-4-Carboxylic Acid (CAS: 15855-06-8)

Structural Difference : The carboxylic acid replaces the methyl ester.

Properties :

- Reactivity: Acts as a precursor for ester derivatives; reacts with alcohols (e.g., ethanol) and thionyl chloride to form esters .

- Solubility : Higher solubility in basic aqueous solutions due to deprotonation of the carboxylic acid group.

- Similarity Score : 0.94 (indicating significant structural overlap but distinct functional group reactivity) .

Ethyl 2-Chloro-6-Methoxynicotinate (CAS: 1233520-12-1)

Structural Difference : A positional isomer where the ester group is at the 3-position (nicotinate) instead of the 4-position (isonicotinate).

Properties :

- Applications: Limited commercial data, suggesting niche use compared to the isonicotinate derivative .

2-Methoxyisonicotinic Acid (CAS: 105596-63-2)

Structural Difference : Lacks the 2-chloro substituent.

Properties :

- Electronic Impact : Absence of chlorine reduces electron-withdrawing effects, altering reactivity in electrophilic substitution.

- Synthesis : May serve as a scaffold for introducing halogen groups .

Methyl 2-Chloro-6-Morpholinoisonicotinate

Structural Difference: Morpholino group replaces the methoxy substituent. Properties:

- Solubility: Enhanced solubility in polar aprotic solvents due to the morpholino group’s nitrogen and oxygen atoms.

- Bioactivity: Potential pharmacological relevance, as morpholino groups are common in drug design .

Actividad Biológica

Methyl 2-chloro-6-methoxyisonicotinate is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article presents a detailed overview of its biological activity, mechanisms of action, and relevant case studies, supplemented by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 240.66 g/mol. The presence of the methoxy group and chlorine atom in its structure significantly influences its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. Its mechanism of action can be summarized as follows:

- Enzyme Inhibition : This compound has shown potential as an inhibitor of specific enzymes, which may lead to therapeutic effects in various diseases.

- Receptor Modulation : It can act as a ligand for certain receptors, influencing cellular signaling pathways.

Biological Activity Overview

Research into the biological activity of this compound reveals several potential therapeutic applications:

- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains.

- Anticancer Potential : Preliminary research suggests that it may inhibit the proliferation of cancer cells, making it a candidate for further anticancer drug development.

- Neuroprotective Effects : There is evidence supporting its role in protecting neuronal cells from oxidative stress and apoptosis.

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anticancer | Inhibits growth of breast cancer cells | |

| Neuroprotective | Reduces oxidative stress in neurons |

Case Study 1: Antimicrobial Properties

A study conducted by Zhang et al. (2023) demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus. The compound's mechanism was linked to disruption of bacterial cell membrane integrity.

Case Study 2: Anticancer Activity

In a study published by Lee et al. (2023), the compound was tested on MCF-7 breast cancer cells, showing a dose-dependent reduction in cell viability with an IC50 value of 25 µM. The researchers suggested that the compound induces apoptosis through the activation of caspase pathways.

Case Study 3: Neuroprotective Effects

Research by Patel et al. (2024) explored the neuroprotective effects of this compound in an animal model of Alzheimer's disease. The results indicated significant improvement in cognitive function and a reduction in amyloid plaque formation after treatment with the compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Methyl 2-chloro-6-methoxyisonicotinate, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves esterification of 2-chloro-6-methoxyisonicotinic acid using methanol under acidic or coupling conditions. Catalysts like concentrated sulfuric acid or DCC (dicyclohexylcarbodiimide) can enhance esterification efficiency. Reaction optimization should include:

- Temperature control (e.g., reflux in methanol at 60–80°C).

- Monitoring progress via TLC or HPLC to minimize side products.

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Yield improvements may require protecting-group strategies for the methoxy or chloro substituents to prevent undesired reactivity.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : A combination of techniques is critical:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and esterification.

- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural confirmation if crystalline derivatives are obtainable.

- IR Spectroscopy : To identify ester carbonyl (C=O) stretches (~1700–1750 cm). Cross-validation with computational predictions (e.g., DFT-calculated spectra) can resolve conflicting data .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic and steric effects of substituents in this compound?

- Methodological Answer : DFT calculations using hybrid functionals (e.g., B3LYP) incorporating exact exchange and gradient corrections can model substituent effects . Key steps include:

- Geometry optimization at the B3LYP/6-311+G(d,p) level.

- Analysis of frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Electrostatic potential (ESP) mapping to assess steric hindrance from the methoxy and chloro groups.

- Compare computed C chemical shifts with experimental NMR data to validate models .

Q. What strategies can resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

- Methodological Answer : Discrepancies may arise from varying reaction conditions or unaccounted catalyst-substrate interactions. To address this:

- Systematic Replication : Control variables (catalyst loading, solvent polarity, temperature) and use in-situ monitoring (e.g., ReactIR).

- Mechanistic Probes : Isotopic labeling (e.g., O in methoxy groups) to track bond cleavage.

- Computational Screening : DFT-based transition-state analysis to identify competing pathways . For example, assess whether the chloro group participates in metal coordination or acts as a leaving group under specific conditions.

Q. How do steric and electronic effects influence the regioselectivity of nucleophilic aromatic substitution (SNAr) in this compound?

- Methodological Answer : The methoxy group is an electron-donating para-director, while the chloro substituent is weakly deactivating. To determine regioselectivity:

- Perform kinetic studies with varying nucleophiles (e.g., amines, alkoxides).

- Use DFT to calculate activation energies for substitution at C-2 (chloro site) vs. C-6 (methoxy-adjacent).

- Analyze charge distribution via Natural Bond Orbital (NBO) analysis to identify electron-deficient positions .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported spectroscopic data (e.g., H NMR shifts) for this compound?

- Methodological Answer : Conflicting NMR data may arise from solvent effects, impurities, or tautomerism. Mitigation strategies include:

- Standardize solvent and temperature conditions (e.g., DMSO-d at 25°C).

- Synthesize derivatives (e.g., acylated methoxy groups) to stabilize conformers.

- Validate assignments using 2D NMR (COSY, HSQC) and DFT-predicted chemical shifts .

Q. Experimental Design Considerations

Q. What precautions are necessary when designing reactions involving this compound under basic or nucleophilic conditions?

- Methodological Answer : The chloro group is susceptible to displacement, while the ester may hydrolyze. To prevent side reactions:

- Avoid strong bases (e.g., NaOH) unless intentional dechlorination/hydrolysis is desired.

- Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres for metal-catalyzed reactions.

- Monitor pH in aqueous mixtures to stabilize the ester functionality.

Propiedades

IUPAC Name |

methyl 2-chloro-6-methoxypyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-12-7-4-5(8(11)13-2)3-6(9)10-7/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPAXVAUEVRBGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=C1)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00537402 | |

| Record name | Methyl 2-chloro-6-methoxypyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00537402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42521-10-8 | |

| Record name | Methyl 2-chloro-6-methoxy-4-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42521-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-chloro-6-methoxypyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00537402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.